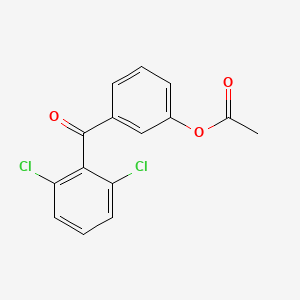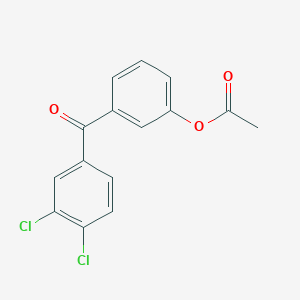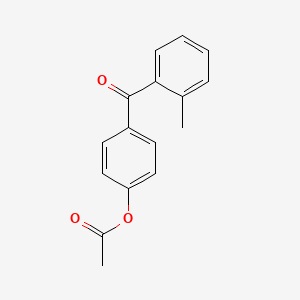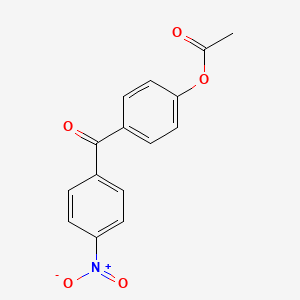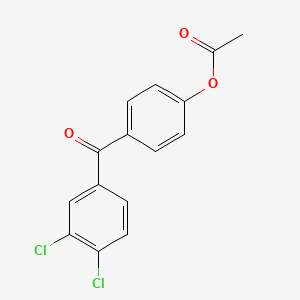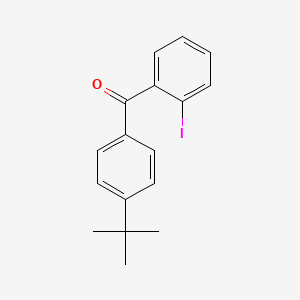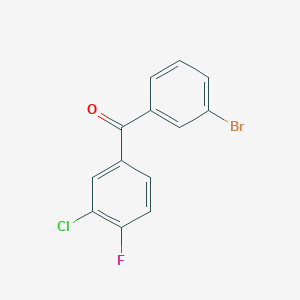
5-氯-6-硝基喹啉
描述
5-Chloro-6-nitroquinoline is a chemical compound with the molecular formula C9H5ClN2O2 . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound .
Synthesis Analysis
Quinoline and its derivatives have been synthesized using various methods. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 5-Chloro-6-nitroquinoline consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H5ClN2O2/c10-7-3-4-8-6 (2-1-5-11-8)9 (7)12 (13)14/h1-5H .Chemical Reactions Analysis
Quinoline and its derivatives have been involved in various chemical reactions. For instance, they have been used in addition, substitution, and rearrangement reactions . They have also been used in the synthesis of heterocyclic compounds based on nitroquinolines .Physical And Chemical Properties Analysis
The molecular weight of 5-Chloro-6-nitroquinoline is 208.60 g/mol . It has a topological polar surface area of 58.7 Ų .科学研究应用
药物化学
包括“5-氯-6-硝基喹啉”的喹啉基团在几种药理活性杂环化合物中必不可少,因为它们在药物和工业化学中具有多种应用 . 它们存在于许多生物化合物中,并被认为是药物发现计划中的特权结构,因为它们具有广泛的生物反应 .
抗癌活性
包括“5-氯-6-硝基喹啉”的喹啉衍生物已显示出对癌细胞的有效抗增殖活性 . 这使得它们成为开发新的抗癌药物的有希望的研究领域。
抗氧化活性
已发现喹啉衍生物表现出抗氧化活性 . 这意味着它们可以潜在地用于治疗由氧化应激引起的疾病。
抗炎活性
喹啉衍生物也已显示出抗炎作用 . 这表明它们可以用于开发新的抗炎药物。
抗疟疾活性
基于喹啉的化合物已广泛用于治疗疟疾 . 喹啉衍生物的抗疟疾活性使其成为对抗这种疾病的宝贵工具。
抗菌活性
大多数喹啉衍生物对各种革兰氏阳性和革兰氏阴性微生物物种表现出良好的抗菌活性 . 喹啉衍生物的抗菌活性取决于杂环吡啶环上的取代基,而不是芳香部分 .
抗病毒活性
喹啉衍生物已显示出抗病毒作用 . 这表明它们可以用于开发新的抗病毒药物。
作用机制
Target of Action
5-Chloro-6-nitroquinoline, similar to other quinoline derivatives, primarily targets bacterial DNA gyrase and type IV topoisomerase . These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these targets, 5-Chloro-6-nitroquinoline can effectively disrupt bacterial growth and proliferation .
Mode of Action
The compound interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their function . This interaction results in the disruption of DNA supercoiling and segregation, which are vital processes for bacterial DNA replication . Consequently, this leads to rapid bacterial death .
Biochemical Pathways
It is known that the compound’s antibacterial activity may stem from the metal ion complexation vital for bacterial growth
Result of Action
The primary result of 5-Chloro-6-nitroquinoline’s action is the inhibition of bacterial growth and proliferation, leading to bacterial death . This is achieved through the disruption of vital bacterial DNA processes, as mentioned earlier .
Action Environment
The efficacy and stability of 5-Chloro-6-nitroquinoline could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and, consequently, its bioavailability . Additionally, the presence of metal ions in the environment could impact the compound’s antibacterial activity, given its potential to chelate these ions . .
安全和危害
未来方向
Quinoline and its derivatives have been the subject of numerous research studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future research will likely continue to explore the synthesis and bioactivity of quinoline derivatives .
生化分析
Biochemical Properties
5-Chloro-6-nitroquinoline plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cathepsin B, a protease involved in the degradation of extracellular matrix proteins, thereby affecting tumor cell proliferation and metastasis . The nature of these interactions is typically noncompetitive and reversible, indicating that 5-Chloro-6-nitroquinoline can modulate enzyme activity without permanently altering the enzyme structure .
Cellular Effects
The effects of 5-Chloro-6-nitroquinoline on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5-Chloro-6-nitroquinoline has been observed to decrease cell viability, induce apoptosis, and alter the expression of key cell cycle proteins . These effects are crucial for its potential use as an anticancer agent, as it can disrupt the proliferation of cancer cells and promote cell death.
Molecular Mechanism
At the molecular level, 5-Chloro-6-nitroquinoline exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and modulates their activity. One notable mechanism is the inhibition of cathepsin B, which prevents the degradation of extracellular matrix proteins and thereby inhibits tumor cell invasion and metastasis . Additionally, 5-Chloro-6-nitroquinoline can induce changes in gene expression, leading to altered cellular responses and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-6-nitroquinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-6-nitroquinoline remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to 5-Chloro-6-nitroquinoline in vitro and in vivo has been associated with sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of 5-Chloro-6-nitroquinoline vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth and metastasis without causing significant toxicity . At higher doses, 5-Chloro-6-nitroquinoline may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-Chloro-6-nitroquinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, impacting cellular energy production and biosynthesis . The compound’s interactions with enzymes such as cytochrome P450 can lead to its biotransformation into active or inactive metabolites, affecting its overall efficacy and toxicity .
Transport and Distribution
Within cells and tissues, 5-Chloro-6-nitroquinoline is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . These interactions are crucial for the compound’s bioavailability and therapeutic effectiveness, as they determine its localization and concentration within different cellular compartments .
Subcellular Localization
The subcellular localization of 5-Chloro-6-nitroquinoline is a key factor in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization influences its interactions with biomolecules and its overall impact on cellular processes, highlighting the importance of understanding its subcellular distribution for effective therapeutic applications .
属性
IUPAC Name |
5-chloro-6-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYYCZFZTFTKAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)[N+](=O)[O-])N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284963 | |
| Record name | 5-chloro-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58416-32-3 | |
| Record name | 5-Chloro-6-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58416-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 39969 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058416323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC39969 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-chloro-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



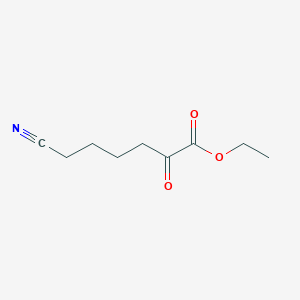
![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346290.png)
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346291.png)
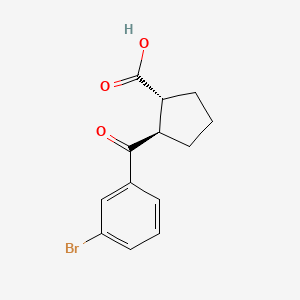
![trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1346293.png)
